molecular formula C18H16N4O3S B11990538 6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 303095-21-8

6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B11990538
CAS No.: 303095-21-8
M. Wt: 368.4 g/mol
InChI Key: NJCOWJGIHHCVNX-UHFFFAOYSA-N
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Description

6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzylidene group, a thioxo group, and a triazinone ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-aminobenzothiazole, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Halogenated or nitrated derivatives of the benzylidene group.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.

    2-Aminobenzothiazole: Another precursor used in the synthesis.

    Thioxo-1,2,4-triazinones: Compounds with similar core structures but different substituents.

Uniqueness

6-(2-((2,3-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one stands out due to its combination of a benzylidene group, a thioxo group, and a triazinone ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

303095-21-8

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

6-[2-[(2,3-dimethoxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H16N4O3S/c1-24-14-9-5-6-11(16(14)25-2)10-19-13-8-4-3-7-12(13)15-17(23)20-18(26)22-21-15/h3-10H,1-2H3,(H2,20,22,23,26)

InChI Key

NJCOWJGIHHCVNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=NC2=CC=CC=C2C3=NNC(=S)NC3=O

Origin of Product

United States

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